

# A Comprehensive Review of the Discovery and Development of Dasatinib Intermediates

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#### Introduction

Dasatinib, marketed under the trade name Sprycel®, is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] The intricate molecular structure of Dasatinib necessitates a multi-step synthesis, relying on the efficient preparation of key chemical intermediates. This technical guide provides a detailed review of the discovery and development of these crucial intermediates, focusing on their synthetic pathways, experimental protocols, and the evolution of manufacturing processes aimed at improving yield, purity, and scalability.

The synthesis of Dasatinib generally converges on the formation of a central thiazole carboxamide core, which is subsequently coupled with a pyrimidine moiety and a side chain containing a piperazine ring. One of the most critical intermediates in this process is 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[1][3][4] Various synthetic strategies have been developed to produce this key intermediate and its downstream derivatives, each with its own set of advantages and challenges.

### **Core Intermediates in Dasatinib Synthesis**

The synthesis of Dasatinib involves several key intermediates, with their preparation being a focal point of process development to ensure the efficiency and cost-effectiveness of the overall synthesis. The most pivotal intermediates include:



- 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: This is a foundational building block that incorporates the thiazole ring and the N-(2-chloro-6-methylphenyl)carboxamide moiety.[5][6]
- N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5thiazolecarboxamide: This advanced intermediate is formed by the coupling of the aminothiazole core with a dichlorinated pyrimidine.[7][8]

This review will delve into the various synthetic routes developed for these intermediates, presenting comparative data and detailed experimental procedures.

# Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

Multiple synthetic routes have been reported for the preparation of this key aminothiazole intermediate. These routes often start from different materials and employ various chemical strategies to construct the thiazole ring and introduce the required functional groups.

# Route 1: From 2-aminothiazole-5-ethyl carboxylate

This route involves the protection of the amino group of 2-aminothiazole-5-ethyl carboxylate, followed by hydrolysis, amidation, and deprotection.

#### Experimental Protocol:

- Amino Protection: 172g (1mol) of ethyl 2-aminothiazole-5-carboxylate is suspended in 1000g of dichloromethane. 168g (2mol) of sodium bicarbonate is added, and the mixture is stirred.
   The temperature is lowered to 10-15°C, and 255g (1.5mol) of benzyl chloroformate is added dropwise over 3 hours. The reaction is then brought to room temperature and stirred for 5 hours. After workup, the product is purified to yield Compound II.[1]
- Hydrolysis: 308g (1mol) of the product from the previous step is added to a solution of 100g of sodium hydroxide in 1500g of 30% aqueous ethanol at a temperature below 30°C. The mixture is incubated at 30°C for 8 hours. The pH is then adjusted to 3 with 2N concentrated hydrochloric acid to precipitate the product, Compound III.[1]



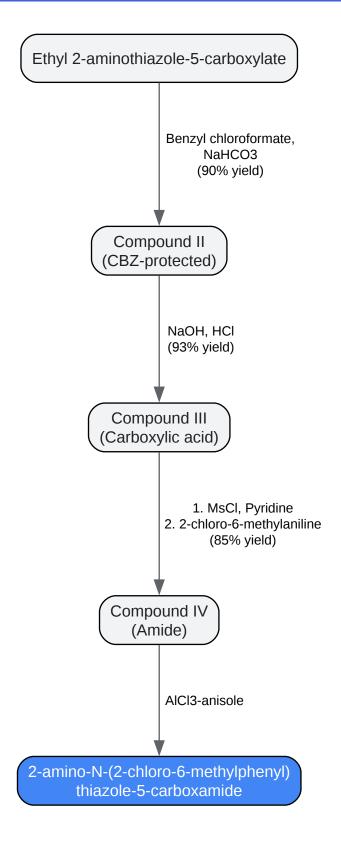
- Amidation: 280g (1mol) of Compound III is dissolved in 1000g of pyridine, and the temperature is lowered to 0-5°C. 125g (1.1mol) of methanesulfonyl chloride is added dropwise over 1 hour. The reaction is maintained at this temperature for 5 hours, after which 156g (1.1mol) of 2-chloro-6-methylaniline is added. The temperature is slowly raised to 80°C and maintained for 8 hours to yield Compound IV.[1]
- Deprotection: The CBZ protection group of Compound IV is removed using aluminum trichloride-anisole to obtain the final product, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5carboxamide.[1]

#### Data Summary:

Step	Product	Starting Material	Reagents	Yield	Reference
1	Compound II	Ethyl 2- aminothiazole -5- carboxylate	Benzyl chloroformate , Sodium bicarbonate	90%	[1]
2	Compound III	Compound II	Sodium hydroxide, Hydrochloric acid	93%	[1]
3	Compound IV	Compound III	Methanesulfo nyl chloride, 2-chloro-6- methylaniline	85%	[1]
4	2-amino-N- (2-chloro-6- methylphenyl )thiazole-5- carboxamide	Compound IV	Aluminum trichloride- anisole	-	[1]

Synthetic Pathway:





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**Figure 1:** Synthesis from 2-aminothiazole-5-ethyl carboxylate.



## Route 2: From 3-ethoxyacrylic acid

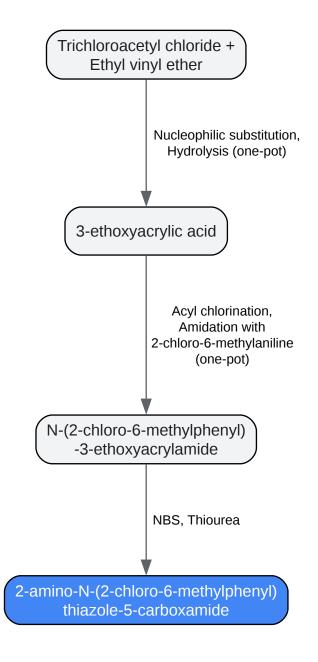
This alternative route utilizes 3-ethoxyacrylic acid, which is first converted to an amide and then cyclized to form the thiazole ring.

#### Experimental Protocol:

- Synthesis of 3-ethoxyacrylic acid: Trichloroacetyl chloride and ethyl vinyl ether undergo a one-pot nucleophilic substitution and hydrolysis reaction.[3][9]
- Amidation: 3-ethoxyacrylic acid is subjected to a one-pot acyl chlorination and amidation with 2-chloro-6-methylaniline to synthesize N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.[3][9]
   The reaction solvent can be dichloromethane, chloroform, or others, and the reaction is carried out at room temperature for 0.5-4 hours.[3]
- Cyclization: 350g of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide is dissolved in 3.5L of isopropanol. 300g of N-bromosuccinimide (NBS) is added in portions while maintaining the temperature below 25°C. Thiourea is then added, and the reaction mixture is heated to form 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[3] The reaction temperature for this step can range from 10-100°C with a reaction time of 4-12 hours in a solvent such as methanol, ethanol, or isopropanol.[3]

Synthetic Pathway:





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Figure 2: Synthesis from 3-ethoxyacrylic acid.

# Synthesis of N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide

This advanced intermediate is typically prepared by the coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine.



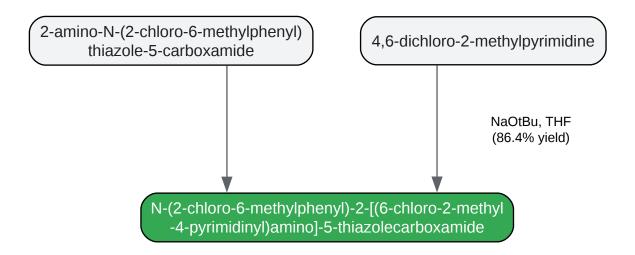
#### Experimental Protocol:

A solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (5.00 g, 18.67 mmol) and 4,6-dichloro-2-methylpyrimidine (3.65 g, 22.4 mmol) in tetrahydrofuran (65 mL) is cooled to 10-20°C.[10] A 30% wt. solution of sodium t-butoxide in tetrahydrofuran (21.1 g, 65.36 mmol) is added slowly. The mixture is stirred at room temperature for 1.5 hours and then cooled to 0-5°C. 2N Hydrochloric acid (21.5 mL) is added slowly, and the mixture is stirred for 1.75 hours at 0-5°C. The resulting solid is collected by vacuum filtration, washed with water, and dried to give the desired product.[10]

#### Data Summary:

Product	Starting Materials	Reagents	Yield	Reference
2-(6-chloro-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl)thi azole-5-carboxamide	2-amino-N-(2- chloro-6- methylphenyl)thi azole-5- carboxamide, 4,6-dichloro-2- methylpyrimidine	Sodium t- butoxide, Hydrochloric acid	86.4%	[10]

#### Synthetic Pathway:



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**Figure 3:** Synthesis of the advanced pyrimidine intermediate.

# **Final Step: Synthesis of Dasatinib**

The final step in the synthesis of Dasatinib involves the condensation of N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide with 1-(2-hydroxyethyl)piperazine.

#### Experimental Protocol:

8 kg of the advanced intermediate, 9.25 kg of 1-(2-hydroxyethyl)piperazine, and 5.28 kg of N,N-diisopropylethylamine are added to 80 kg of dimethyl sulfoxide. The mixture is heated to  $80 \pm 5^{\circ}$ C. The reaction is monitored by TLC. Upon completion, water is added to precipitate the crude Dasatinib, which is then collected and purified.[4]

#### Conclusion

The development of synthetic routes for Dasatinib intermediates has been a critical area of research, with a strong focus on improving efficiency, reducing costs, and ensuring high purity. The synthesis of the key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, has been approached from various starting materials, each with its own merits. Subsequent coupling reactions to build the final Dasatinib molecule have also been optimized. The detailed experimental protocols and comparative data presented in this guide offer valuable insights for researchers and professionals involved in the development and manufacturing of this important anticancer drug. Further innovations in this field will likely focus on developing even more streamlined and environmentally friendly synthetic processes.

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